- Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and Benzothiophenes, Angewandte Chemie, 2023, 62(10),

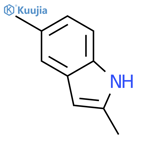

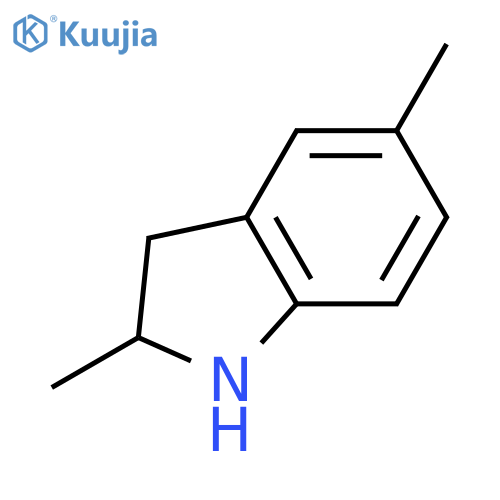

Cas no 90874-56-9 (2,5-Dimethyl-2,3-dihydro-1H-indole)

90874-56-9 structure

Nombre del producto:2,5-Dimethyl-2,3-dihydro-1H-indole

Número CAS:90874-56-9

MF:C10H13N

Megavatios:147.216922521591

MDL:MFCD16300825

CID:1121080

PubChem ID:19824126

2,5-Dimethyl-2,3-dihydro-1H-indole Propiedades químicas y físicas

Nombre e identificación

-

- 2,3-dihydro-2,5-dimethyl-1H-Indole

- 1H-Indole, 2,3-dihydro-2,5-dimethyl-

- 2,5-Dimethyl-2,3-dihydro-1H-indole

- 2,3-Dihydro-2,5-dimethyl-1H-indole (ACI)

- Indoline, 2,5-dimethyl- (7CI)

- 90874-56-9

- MFCD16300825

- D78738

- SB39805

- 2,5-Dimethylindoline

- AKOS006358681

- CS-0152911

- BS-50090

- SCHEMBL7922397

-

- MDL: MFCD16300825

- Renchi: 1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3

- Clave inchi: MVEUSNIEJOXRAO-UHFFFAOYSA-N

- Sonrisas: C1C(C)=CC2=C(NC(C2)C)C=1

Atributos calculados

- Calidad precisa: 147.105

- Masa isotópica única: 147.105

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 0

- Complejidad: 144

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.7

- Superficie del Polo topológico: 12A^2

2,5-Dimethyl-2,3-dihydro-1H-indole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD285808-250mg |

2,5-Dimethylindoline |

90874-56-9 | 96% | 250mg |

¥198.0 | 2024-04-17 | |

| TRC | D890810-100mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 100mg |

$ 299.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00055-1g |

2,5-Dimethylindoline |

90874-56-9 | 96% | 1g |

¥712.0 | 2024-07-18 | |

| TRC | D890810-50mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 50mg |

$ 219.00 | 2023-09-07 | ||

| Alichem | A199007170-1g |

2,5-Dimethylindoline |

90874-56-9 | 95% | 1g |

$478.74 | 2023-08-31 | |

| eNovation Chemicals LLC | D968596-5g |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 95% | 5g |

$1335 | 2024-07-28 | |

| TRC | D890810-10mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 10mg |

$ 64.00 | 2023-09-07 | ||

| Chemenu | CM148226-1g |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 95% | 1g |

$145 | 2024-07-20 | |

| Cooke Chemical | BD0222953-5g |

2,5-Dimethylindoline |

90874-56-9 | 96% | 5g |

RMB 3673.60 | 2025-02-21 | |

| eNovation Chemicals LLC | D968596-250mg |

2,5-Dimethyl-2,3-dihydro-1H-indole |

90874-56-9 | 95% | 250mg |

$185 | 2024-07-28 |

2,5-Dimethyl-2,3-dihydro-1H-indole Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) , Silica Solvents: Toluene ; 48 h, 50 bar, 135 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (Ru2P) Solvents: Ethanol ; 5 h, 5 bar, 60 °C

Referencia

- Geometric and electronic effects on the performance of a bifunctional Ru2P catalyst in the hydrogenation and acceptorless dehydrogenation of N-heteroarenes, Chinese Journal of Catalysis, 2021, 42(7), 1185-1194

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Tin , Hydrochloric acid Solvents: Ethanol , Water ; 4 h, 90 °C

1.2 Reagents: Potassium hydroxide Solvents: Water

1.2 Reagents: Potassium hydroxide Solvents: Water

Referencia

- Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst, Angewandte Chemie, 2017, 56(21), 5760-5764

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: Palladium Solvents: 2,2,2-Trifluoroethanol ; 21 °C

1.2 Reagents: Diboronic acid ; 24 h, 40 °C

1.2 Reagents: Diboronic acid ; 24 h, 40 °C

Referencia

- Pd/C-Catalyzed transfer hydrogenation of N-H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source, Organic & Biomolecular Chemistry, 2021, 19(3), 548-551

Synthetic Routes 5

Condiciones de reacción

1.1 Solvents: Dichloromethane

1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 30 min, -20 °C

1.3 Reagents: Triethylamine

1.4 Solvents: Diethyl ether , Methanol , Dichloromethane

1.5 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene ; 2 h, 90 °C

1.6 Solvents: Dichloromethane

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Solvents: Hexane

1.9 Reagents: Sodium hydroxide Solvents: Water

1.10 Solvents: Diethyl ether

1.11 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 30 min, -20 °C

1.3 Reagents: Triethylamine

1.4 Solvents: Diethyl ether , Methanol , Dichloromethane

1.5 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene ; 2 h, 90 °C

1.6 Solvents: Dichloromethane

1.7 Reagents: Hydrochloric acid Solvents: Water

1.8 Solvents: Hexane

1.9 Reagents: Sodium hydroxide Solvents: Water

1.10 Solvents: Diethyl ether

1.11 Reagents: Sodium chloride Solvents: Water

Referencia

- Novel strategies for the solid phase synthesis of substituted indolines and indoles, Bioorganic & Medicinal Chemistry, 2003, 11(3), 465-476

2,5-Dimethyl-2,3-dihydro-1H-indole Raw materials

2,5-Dimethyl-2,3-dihydro-1H-indole Preparation Products

2,5-Dimethyl-2,3-dihydro-1H-indole Literatura relevante

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

90874-56-9 (2,5-Dimethyl-2,3-dihydro-1H-indole) Productos relacionados

- 26216-91-1(1H-Indole,2,3-dihydro-2-phenyl-)

- 22120-50-9(2,3-Dimethylindoline)

- 6872-06-6(2-Methylindoline)

- 35804-98-9([2-[(Z)-octadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate)

- 2228645-23-4(3-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl-1,1-difluoro-2-methylpropan-2-amine)

- 2349352-61-8(N-Fmoc-2-fluoro-4-trifluoromethyl-L-phenylalanine)

- 2679942-46-0((2R,5S)-5-phenyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1694932-04-1(2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid)

- 65844-43-1(1H-Indene-2-carboxylic acid, 2,3-dihydro-5-hydroxy-, methyl ester)

- 1261754-61-3(4-Amino-2-chloro-4'-(trifluoromethoxy)biphenyl)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90874-56-9)2,5-Dimethyl-2,3-dihydro-1H-indole

Pureza:99%

Cantidad:5g

Precio ($):308.0